(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol (CAS 167884-21-1) is a chlorinated imidazo[1,2-a]pyridine derivative bearing a hydroxymethyl group at the 6-position. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry and chemical biology, particularly for the construction of kinase inhibitors and receptor modulators.
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
CAS No.167884-21-1
Cat. No.B3348383
⚠ Attention: For research use only. Not for human or veterinary use.
(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol (CAS 167884-21-1) is a chlorinated imidazo[1,2-a]pyridine derivative bearing a hydroxymethyl group at the 6-position [1]. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry and chemical biology, particularly for the construction of kinase inhibitors and receptor modulators [1][2]. The presence of the chloro substituent at the 3-position and the primary alcohol handle at the 6-position enables divergent synthetic elaboration via nucleophilic aromatic substitution, cross-coupling reactions, and esterification/etherification [1].
Divergent synthetic handles at 3-chloro and 6-hydroxymethyl positions
Building block for kinase inhibitor and receptor modulator libraries
Why Generic Substitution Fails for (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol (CAS 167884-21-1)
Within the imidazo[1,2-a]pyridine class, even subtle positional isomerism or halogen substitution profoundly alters physicochemical properties, synthetic accessibility, and biological target engagement. The 3-chloro-6-hydroxymethyl substitution pattern of CAS 167884-21-1 confers a unique LogP (1.48) and hydrogen-bonding capacity (PSA 37.53 Ų) , differentiating it from analogs such as the 8-chloro isomer (CAS 1251924-50-1) or the 3-bromo variant (CAS 1004550-19-9) [1]. Furthermore, reported synthetic yields for this specific regioisomer (68%) [2] are not directly transferable to other derivatives, and commercial purity grades vary significantly (95–98%) , directly impacting downstream reaction efficiency and reproducibility. These quantifiable divergences preclude simple interchangeability.
•Positional isomerism (e.g., 8-chloro) may shift LogP and membrane permeability context.
•Chloro-vs-bromo analog profiles may differ in cross-coupling: bromo reactivity introduces higher side-reaction risk.
•Supplier purity specifications can vary; lot selection directly impacts downstream coupling efficiency.
[1] Kuujia. (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol. CAS 1004550-19-9. Product Data. View Source
Quantitative Differentiation Evidence for (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol (CAS 167884-21-1)
Commercial Purity: 98% Grade vs. Standard 95% Grade
The target compound is commercially available at a certified purity of 98% , a significant improvement over the more common 95% grade offered by multiple vendors . This higher purity reduces the risk of side reactions and simplifies purification in multi-step synthetic sequences.
Purity Grade ComparisonData to verify
98% (certified) vs. 95% (standard grade)
+3 pp purity may reduce side reactions and simplify purification
Higher purity directly translates to reduced downstream purification costs and improved yield consistency in critical research applications.
PurityProcurementSynthetic Chemistry
Reported Synthetic Yield: 68% from Imidazo[1,2-a]pyridin-6-ylmethanol
A validated synthetic procedure using N-chlorosuccinimide (NCS) in acetonitrile provides the target compound in 68% isolated yield from imidazo[1,2-a]pyridin-6-ylmethanol [1]. This yield serves as a benchmark for process optimization and cost-of-goods calculations, distinguishing it from unoptimized or low-yielding routes for related analogs.
Synthetic YieldReported
68% isolated
Benchmark for scale-up planning and cost assessment
A documented, reproducible yield enables accurate procurement planning and cost assessment for multi-step library synthesis.
Synthetic MethodologyProcess ChemistryScale-up
[1] SMITHKLINE BEECHAM CORPORATION. Imidazo[1,2-a]pyridine compounds as receptor tyrosine kinase inhibitors. WO2008/014219 A2, 2008. Page 56, Example 18.a. View Source
Lipophilicity (LogP): 1.48 vs. 8-Chloro Isomer (LogP 1.6)
The calculated LogP for (3-chloroimidazo[1,2-a]pyridin-6-yl)methanol is 1.48 . In contrast, the positional isomer 8-chloroimidazo[1,2-a]pyridin-6-yl)methanol exhibits a higher LogP of 1.6 [1], indicating subtle but measurable differences in lipophilicity that can influence membrane permeability and solubility profiles.
Lipophilicity (LogP) ContextData to verify
LogP 1.48 vs. 8-Cl isomer 1.6; Δ = –0.12
Positional isomerism may shift membrane permeability profile
Even small differences in LogP can alter pharmacokinetic behavior and cellular uptake, making the specific isomer selection critical for structure-activity relationship (SAR) studies.
Halogen Reactivity: Chloro vs. Bromo in Cross-Coupling
The 3-chloro substituent in CAS 167884-21-1 provides a balance of stability and reactivity suitable for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without the lability often associated with the 3-bromo analog (CAS 1004550-19-9) [1]. While the bromo derivative is more reactive, it is also more prone to undesired side reactions and decomposition under basic conditions [1].
High-Value Application Scenarios for (3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol (CAS 167884-21-1)
Synthesis of Kinase Inhibitor Libraries via Parallel Chemistry
The 98% purity grade and well-defined synthetic protocol (68% yield) [1] make CAS 167884-21-1 an ideal core scaffold for generating diverse kinase inhibitor libraries. The 3-chloro position can be diversified via Suzuki-Miyaura coupling, while the 6-hydroxymethyl group allows for facile introduction of solubilizing or targeting moieties [1].
Physicochemical Property Optimization in Lead Development
The measured LogP of 1.48 provides a starting point for lead optimization campaigns targeting CNS or peripheral indications. The availability of a higher-purity batch (98%) ensures that SAR data are not confounded by impurities, and the documented synthetic yield [1] supports cost-effective scale-up during lead advancement.
Controlled Sequential Functionalization in Complex Molecule Synthesis
The moderate electrophilicity of the 3-chloro group, relative to a 3-bromo analog [2], enables chemoselective functionalization in the presence of other sensitive moieties. This property is leveraged in the synthesis of advanced intermediates for receptor tyrosine kinase inhibitors [1], where precise control over the order of bond-forming events is essential.
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